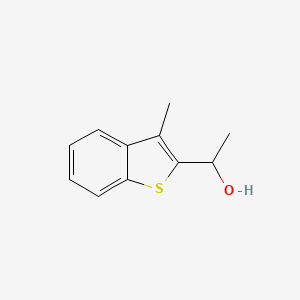

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol

Vue d'ensemble

Description

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol, a compound characterized by its unique benzothiophene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center adjacent to the hydroxyl group, which contributes to its stereochemical properties. Its molecular formula is , with a molecular weight of approximately 192.28 g/mol. The presence of both an alcohol functional group and a benzothiophene moiety suggests diverse chemical reactivity and potential biological interactions.

The biological effects of this compound are mediated through interactions with various molecular targets, including enzymes and receptors. The compound's mechanism may involve modulation of biochemical pathways through binding interactions, although specific targets remain to be fully elucidated.

Biological Activities

Research indicates that compounds similar to this compound exhibit several significant biological activities:

1. Antioxidant Properties

Many benzothiophene derivatives have demonstrated antioxidant capabilities, protecting cells from oxidative damage. This property is crucial for potential applications in treating oxidative stress-related conditions.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, indicating its potential use in pharmaceutical applications against various pathogens.

3. Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of certain benzothiophene derivatives, which could be beneficial in developing treatments for neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Current studies suggest that its bioavailability and metabolic stability warrant further investigation to optimize dosage forms for clinical use .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-ol may possess several significant biological activities:

Antioxidant Properties

Compounds with a benzothiophene core, including this compound, have been shown to exhibit antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is associated with various diseases, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Similar structural analogs of this compound have demonstrated antimicrobial properties. These compounds may inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals aimed at treating infections.

Neuroprotective Effects

Emerging evidence suggests that certain benzothiophene derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This activity might be attributed to their ability to modulate neurotransmitter systems or reduce oxidative damage in neuronal cells.

Structure-Activity Relationship (SAR)

Understanding the biological activity of this compound can be enhanced through SAR studies of related compounds. The following table summarizes some structural features and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylbenzothiophene | Methyl group on benzothiophene | Antimicrobial, Antioxidant |

| 2-Ethylbenzothiophene | Ethyl group instead of methyl | Varies in solubility |

| Benzothiazole | Contains nitrogen instead of sulfur | Diverse biological activities |

| 2-Methylphenol | Simple phenolic structure | Industrial applications |

Study 1: Antioxidant Activity

A study examining various benzothiophene derivatives found that those with hydroxyl groups exhibited significant antioxidant activity, protecting cellular components from oxidative damage.

Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed promising antimicrobial effects against a range of bacterial strains, indicating that this compound could be further explored for therapeutic use.

Study 3: Neuroprotection

Investigations into the neuroprotective effects of benzothiophene derivatives indicated potential mechanisms involving the modulation of oxidative stress and inflammation pathways, highlighting the relevance of this compound in neurodegenerative disease research.

Synthetic Routes and Future Research Directions

Recent advancements in synthetic methodologies have facilitated the preparation of benzothiophene derivatives, including this compound. For instance, domino reactions involving ketones and amino aldehydes have been employed to synthesize various benzothiophene derivatives efficiently .

Future research could focus on:

- Expanding Biological Testing : Conducting comprehensive biological assays to evaluate the efficacy and safety of this compound across different disease models.

- Exploring Mechanistic Pathways : Investigating the molecular mechanisms underlying its antioxidant and neuroprotective effects.

- Developing Novel Derivatives : Synthesizing new derivatives with modified structures to enhance desired biological activities.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation to form ketones under standard conditions. Catalytic systems enable selective transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation to ketone | CrO₃/H₂SO₄, acetone, 0°C | 1-(3-Methyl-1-benzothiophen-2-yl)ethanone | 78–85% | |

| Aerobic oxidation | TEMPO/NaClO₂, CH₃CN/H₂O, rt | Same ketone | 92% |

Key findings:

-

Chromium-based oxidants achieve moderate yields but require strict temperature control to prevent over-oxidation.

-

TEMPO-mediated systems offer higher efficiency and selectivity under mild conditions .

Nucleophilic Substitution

The alcohol participates in SN reactions when converted to a leaving group (e.g., via TosCl activation):

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Tosylate derivative | NaN₃, DMF | 80°C, 12 h | 1-(3-Methyl-1-benzothiophen-2-yl)ethyl azide | 67% | |

| Tosylate derivative | NH₃/MeOH | Sealed tube, 100°C, 8 h | Corresponding amine | 58% |

Steric hindrance from the 3-methyl group reduces reaction rates compared to unsubstituted analogs.

Esterification and Acylation

The hydroxyl group forms esters via classical acylation:

| Acylating Agent | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | 1-(3-Methyl-1-benzothiophen-2-yl)ethyl acetate | 89% | |

| Benzoyl chloride | DMAP, Et₃N | THF | Corresponding benzoate ester | 76% |

Reaction kinetics studies show >90% conversion within 2 hr for aliphatic acyl chlorides.

Palladium-Catalyzed Cross-Couplings

The benzothiophene core enables participation in transition metal-mediated reactions:

Notably, the 3-methyl group enhances regioselectivity in palladium-catalyzed carbonylation by directing CO insertion to the C-3 position .

Stability and Side Reactions

Propriétés

IUPAC Name |

1-(3-methyl-1-benzothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPXTWCOGLBLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.